LG-PEG10-click-DBCO-Oleic

PROTAC Design Linker Length Optimization Ternary Complex Formation

PROTAC linker design requires precise spatial control between E3 ligase and target protein. Generic PEG-DBCO or lipid-DBCO conjugates fail to provide combined aqueous solubility, bioorthogonal reactivity, and membrane integration in a single molecule. - **PEG10 spacer**: ~44-atom extended conformation; empirically optimized for ternary complex stability - **DBCO handle**: Copper-free SPAAC conjugation to azide-functionalized ligands - **Oleic acid anchor**: Spontaneous lipid bilayer insertion for liposome or cell membrane functionalization - **≥95% HPLC purity**: Reproducible degrader synthesis and surface labeling assays

Molecular Formula C70H114N6O23
Molecular Weight 1407.7 g/mol
Cat. No. B12433114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG-PEG10-click-DBCO-Oleic
Molecular FormulaC70H114N6O23
Molecular Weight1407.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(C(C(C(CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C70H114N6O23/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-59(80)71-27-26-60(81)75-50-53-21-17-18-22-54(53)62-61(55-23-19-20-24-56(55)75)73-74-76(62)29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-48-96-46-44-94-42-40-92-38-36-90-34-32-88-30-28-72-69(87)66(85)65(84)68(57(79)51-77)99-70-67(86)64(83)63(82)58(52-78)98-70/h9-10,17-24,57-58,63-68,70,77-79,82-86H,2-8,11-16,25-52H2,1H3,(H,71,80)(H,72,87)/b10-9-/t57-,58-,63+,64+,65-,66-,67-,68?,70+/m1/s1
InChIKeyXNJVMJLAXNBKFE-DFNVLTDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LG-PEG10-click-DBCO-Oleic Overview


LG-PEG10-click-DBCO-Oleic is a multifunctional chemical tool that integrates three distinct functional domains into a single molecule: a hydrophilic polyethylene glycol (PEG10) spacer, a strain-promoted dibenzocyclooctyne (DBCO) click handle, and a hydrophobic oleic acid membrane anchor. It is primarily classified as a PROTAC (Proteolysis Targeting Chimera) linker [1], but its modular architecture extends its utility to advanced bioconjugation, targeted drug delivery, and nanoparticle functionalization . This compound uniquely enables a stepwise, orthogonal assembly strategy: the PEG10 chain provides a flexible, solubility-enhancing bridge; the DBCO group facilitates copper-free, bioorthogonal SPAAC click chemistry with azide-bearing payloads or targeting ligands ; and the oleic acid tail permits stable, non-covalent insertion into lipid bilayers, such as those found in liposomes, micelles, or cellular membranes . This combination is particularly distinct from simpler alkyl-DBCO or PEG-DBCO variants, which lack one of these key functionalities.

Heterobifunctional PROTAC linker for targeted protein degradation studies
Copper-free SPAAC click chemistry for bioorthogonal conjugation
Oleic acid anchor enables spontaneous lipid bilayer or liposome insertion

Why LG-PEG10-click-DBCO-Oleic Is Irreplaceable


Substituting LG-PEG10-click-DBCO-Oleic with a generic analog like Oleic-DBCO [1] or DSPE-PEG-DBCO introduces critical design limitations that compromise experimental versatility and functional outcomes. The key differentiator is the presence of the PEG10 linker, which is absent in Oleic-DBCO. This PEG spacer is not merely a solubility enhancer; it serves as a critical spatial and steric buffer. In PROTAC design, the linker length and composition are known to dramatically influence ternary complex formation and degradation efficiency [2]. Replacing LG-PEG10-click-DBCO-Oleic with Oleic-DBCO removes the PEG10 spacer, potentially resulting in a suboptimal linker length that impairs proteasome-mediated degradation. Conversely, using a phospholipid-based analog like DSPE-PEG-DBCO may provide a PEG spacer and click handle but lacks the specific fatty acid tail (oleic acid), which may influence membrane fluidity, cellular uptake mechanisms, and the propensity for non-specific protein adsorption differently [3]. The precise combination of the PEG10 chain length, the DBCO group, and the oleic acid anchor is engineered for orthogonal reactivity and predictable biophysical behavior; substituting any component can lead to off-target effects, reduced payload conjugation efficiency, or altered pharmacokinetic profiles of the final bioconjugate or nanoparticle.

Analogues lacking the PEG10 spacer (e.g. Oleic-DBCO) may limit aqueous solubility and linker flexibility, potentially affecting PROTAC ternary complex formation.

Compounds without an oleic acid anchor (e.g. DBCO-PEG10-DBCO) may not spontaneously integrate into lipid bilayers, restricting membrane-anchoring applications.

Replacing PEG10 with shorter (PEG4) or longer (PEG12) spacers without validation may shift degradation profiles or introduce hook effects.

LG-PEG10-click-DBCO-Oleic: Comparative Evidence


Molecular Weight Comparison

LG-PEG10-click-DBCO-Oleic possesses a molecular weight of 1,407.68 g/mol, corresponding to its PEG10 linker . In contrast, Oleic-DBCO (MW 540.78 g/mol) lacks any PEG spacer [1]. The PEG10 chain provides an estimated hydrodynamic spacer length of ~3-5 nm, a critical parameter for PROTAC efficacy where linker length dictates the distance between the E3 ligase-binding ligand and the target protein-binding ligand [2]. The absence of this spacer in Oleic-DBCO restricts its application to designs where a short, non-flexible alkyl chain is required, preventing its use in most PROTAC designs that necessitate a flexible, hydrophilic linker to avoid steric clashes and promote efficient ubiquitination.

Molecular Weight
Reported
1407.68 Da vs. 540.78 Da (+866.9 Da)
Reported MW aligns with PROTAC linker design space
PEG10 spacer contributes significant mass increase
PROTAC Design Linker Length Optimization Ternary Complex Formation

PEG Spacer Length Comparison

The DBCO group in LG-PEG10-click-DBCO-Oleic undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, a reaction with a reported second-order rate constant typically in the range of 0.1–1.0 M⁻¹s⁻¹ for DBCO derivatives [1]. This copper-free, bioorthogonal click chemistry is crucial for applications in living systems where copper toxicity is a concern. While this rate constant is a class-level property for DBCO-containing molecules, it is a critical performance metric when compared to alternative click handles. For instance, tetrazine (Tz)-TCO ligations are faster (up to 10⁵ M⁻¹s⁻¹) but suffer from lower stability of TCO, while copper-catalyzed azide-alkyne cycloaddition (CuAAC) is slower under biological conditions and requires cytotoxic copper catalysts [2].

PEG Spacer Length
Reported
PEG10 (10 units) vs. PEG4 (4 units)
Longer spacer may enhance flexibility and solubility
~44 atoms in extended conformation
Bioorthogonal Chemistry SPAAC Click Chemistry Bioconjugation

Triazole vs Amide Linkage Stability

The oleic acid tail of LG-PEG10-click-DBCO-Oleic confers a high predicted partition coefficient (LogP) of approximately 9.6 [1], which is a quantitative indicator of its strong hydrophobic nature and membrane-anchoring capability. This contrasts with simple PEG-DBCO linkers (e.g., DBCO-PEG10-DBCO), which lack a lipid anchor and remain primarily in the aqueous phase, unable to stably integrate into lipid bilayers. In functional studies, oleic acid derivatives have been shown to achieve >95% insertion efficiency into pre-formed liposomes or micelles [2], whereas non-lipidated PEG-DBCO shows negligible (<5%) membrane association under the same conditions.

Linkage Stability
Class-level
Triazole (stable) vs. Amide (enzymatically labile)
May support prolonged experimental timeframes
SPAAC-derived triazole; amide bond in Oleic-DBCO
Lipid Nanoparticles Membrane Anchoring Liposome Functionalization Drug Delivery

Oleic Acid Membrane Anchoring

Procurement decisions hinge on the reliability and purity of research reagents. LG-PEG10-click-DBCO-Oleic is typically supplied at a purity of ≥98% . While this is a common specification for many commercial PEG linkers, it is a critical differentiator when comparing to custom-synthesized or lower-grade alternatives. For instance, some vendors offer Oleic-DBCO at ≥95% purity . While seemingly a small difference, a 3% increase in purity can significantly reduce the presence of unidentified impurities that may act as potent inhibitors of E3 ligase binding, compromise click reaction yields, or introduce cytotoxic artifacts in cell-based assays [1].

Membrane Anchor
Reported
Oleic acid (C18:1) present vs. none (DBCO-PEG10-DBCO)
Enables spontaneous lipid bilayer insertion
Monounsaturated chain for moderate membrane fluidity
PROTAC Linker Quality Control Reproducibility Bioconjugation

LG-PEG10-click-DBCO-Oleic: Validated Applications


PROTAC Linker for Degrader Synthesis

This is the primary intended application for LG-PEG10-click-DBCO-Oleic . The workflow involves three orthogonal steps: (1) The oleic acid moiety is used to anchor the linker into the lipid bilayer of a pre-formed LNP, providing a stable, surface-exposed DBCO handle. (2) An azide-functionalized PROTAC molecule (comprising an E3 ligase ligand, a target protein ligand, and an azide group) is synthesized separately. (3) The azide-PROTAC is conjugated to the LNP surface via SPAAC click chemistry with the DBCO group of the membrane-anchored linker. This modular approach decouples LNP formulation from PROTAC synthesis, allowing for rapid optimization and screening of different PROTAC payloads on a single LNP platform. The PEG10 spacer ensures the PROTAC molecule is presented away from the LNP surface, minimizing steric hindrance and maximizing its accessibility to intracellular targets after cellular uptake.

LNP Surface Functionalization

In this scenario, LG-PEG10-click-DBCO-Oleic is first incorporated into a liposome formulation during its preparation. The oleic acid tail ensures efficient and stable insertion into the lipid bilayer [1]. The resulting DBCO-functionalized liposomes serve as a versatile platform for subsequent modification with any azide-bearing molecule of interest. This can include fluorescent dyes for tracking, targeting peptides or antibodies for active targeting, or even therapeutic payloads. The SPAAC reaction proceeds rapidly under physiological conditions without the need for toxic copper catalysts, preserving the integrity of the biological components. This method offers a flexible, modular approach to creating multifunctional drug delivery vehicles, where the same base liposome can be tailored for different experiments by simply changing the azide-modified cargo.

Membrane-Anchored PROTAC Construction

This application leverages the oleic acid tail of LG-PEG10-click-DBCO-Oleic for cell membrane insertion. Cells are first treated with an azide-modified sugar precursor (e.g., Ac4ManNAz), which is metabolically incorporated into cell-surface glycoproteins [2]. The cells are then incubated with LG-PEG10-click-DBCO-Oleic, where the oleic acid moiety promotes insertion of the molecule into the plasma membrane, presenting the DBCO group on the cell surface. Finally, an azide-reactive probe (e.g., a fluorescent dye) is added to label the azide-tagged glycoproteins via SPAAC click chemistry. This two-step, copper-free labeling strategy enables the specific visualization and tracking of glycosylated proteins in live cells, a powerful tool for studying glycobiology, cell-cell interactions, and viral entry mechanisms.

Cell Surface Azide Labeling

Instead of tethering to a nanoparticle, LG-PEG10-click-DBCO-Oleic can be used directly as the linker component in a PROTAC molecule . Here, the E3 ligase ligand and the target protein ligand are each functionalized with an azide group and are clicked onto either end of a central linker containing two DBCO groups (or, in this case, a heterobifunctional linker where one end is DBCO and the other is a reactive handle for the second ligand). The presence of the oleic acid moiety in the final PROTAC construct imparts a unique property: it provides a lipid anchor that can facilitate membrane association, potentially increasing local concentration of the PROTAC near membrane-bound targets (e.g., receptor tyrosine kinases) or enhancing its cellular uptake via lipid-mediated pathways. This approach represents an advanced design strategy for improving the pharmacokinetics and target engagement of PROTAC molecules.

Application
Selection Property
Validation Focus
PROTAC degrader synthesis
PEG10 spacer length and DBCO reactivity
Ternary complex formation and degradation efficiency
LNP surface functionalization
Oleic acid membrane insertion and PEG presentation
DBCO accessibility and ligand conjugation yield
Membrane-anchored PROTAC assembly
Heterobifunctional architecture with single DBCO
Anchor retention and triazole linkage stability
Cell surface azide labeling
Oleic acid insertion and PEG10 steric relief
Labeling efficiency and reproducibility

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